Heptafluorobutyric anhydride

Description

Properties

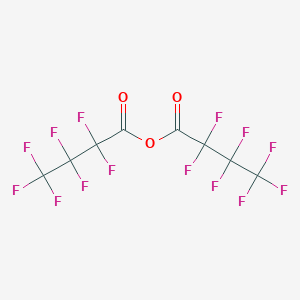

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFSXJKVKBQEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C3F7C(O))2O, C8F14O3 | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861881 | |

| Record name | Perfluorobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-59-4 | |

| Record name | Heptafluorobutyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAFLUOROBUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5L67KPX9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptafluorobutyric Anhydride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Heptafluorobutyric anhydride (B1165640) (HFBA) is a powerful derivatizing and ion-pairing agent with significant applications across various research fields, particularly in analytical chemistry, biochemistry, and drug development. Its unique properties make it an invaluable tool for enhancing the sensitivity and selectivity of analytical methods for a wide range of compounds. This technical guide provides an in-depth overview of the core uses of HFBA, complete with experimental protocols and quantitative data to facilitate its application in the laboratory.

Core Applications in Research

Heptafluorobutyric anhydride's primary function in research is as a derivatization reagent for gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS).[1][2] It is also utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of peptides and proteins.[3][4][5][6]

The principal advantages of using HFBA as a derivatizing agent include:

-

Increased Volatility: HFBA reacts with polar functional groups, such as hydroxyls (-OH), primary and secondary amines (-NH2, -NHR), and thiols (-SH), replacing active hydrogens with a heptafluorobutyryl group.[7][8][9] This conversion into less polar, more volatile derivatives is crucial for the analysis of otherwise non-volatile compounds by GC.[1][10]

-

Enhanced Detection: The introduction of multiple fluorine atoms into the analyte molecule significantly enhances its response with an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds.[1][2][7] This leads to substantially lower detection limits.[1]

-

Improved Chromatographic Properties: Derivatization with HFBA can lead to improved peak shape, better separation of analytes, and reduced tailing on the chromatographic column.[11]

-

Structural Elucidation: The fragmentation patterns of HFBA derivatives in mass spectrometry can provide valuable structural information about the original molecule.[12]

In HPLC, heptafluorobutyric acid (HFBA, the hydrolyzed form of the anhydride, though the term is sometimes used interchangeably in the context of mobile phases) acts as an ion-pairing reagent. It forms a neutral complex with charged analytes, such as peptides and proteins, increasing their retention on a non-polar stationary phase and thereby improving their separation.[5]

Key Applications and Target Analytes

HFBA is employed in the analysis of a diverse range of biologically and pharmacologically significant molecules:

-

Amino Acids and Peptides: Derivatization of amino acids with HFBA allows for their separation and quantification by GC-MS.[1][2][10] It is also used to analyze the stereoisomer content of synthetic peptides.[1][2]

-

Drugs of Abuse: HFBA is frequently used in forensic toxicology to confirm the presence of amphetamines, phencyclidine, and synthetic cathinones.[2][7][10][13]

-

Steroids and Hormones: It is suitable for the derivatization of aldosterone, digoxin, digitoxin (B75463) and its metabolites, estradiol, testosterone, and other steroids.[7]

-

Biogenic Amines and Neurotransmitters: The analysis of these important signaling molecules often requires derivatization to improve their chromatographic behavior and detection.

-

Proteins: In HPLC, HFBA is used as an ion-pairing reagent to enhance the separation of proteins and hydrophobic membrane proteins.[4]

Quantitative Data on HFBA Applications

The effectiveness of HFBA can be quantified through various parameters. The following tables summarize key quantitative data from various research applications.

| Analyte Class | Matrix | Analytical Method | Improvement with HFBA Derivatization | Reference |

| Synthetic Cathinones | - | GC-MS | HFBA was one of the best choices among six derivatizing agents based on validation parameters. | [13] |

| Peptides | - | RP-HPLC-ESI-MS | Achieved highest chromatographic efficiency but poorest mass spectrometric detectabilities. | [4] |

| Peptides | - | RP-HPLC | Increased retention times compared to TFA, especially for basic peptides. | [5] |

| Amino Acids | Plasma | HPLC-MS | A mobile phase containing 0.5 mmol·L-1 HFBA was used for quantitative analysis. | [6] |

| Amines | - | Microflow Injection Analysis | 3 mM HFBA resulted in a 70% decrease in ESI-MS response for eight amines. | [14] |

| Parameter | Value | Conditions | Application | Reference |

| Reaction Temperature | 50 °C | 15 minutes | Derivatization of a sample with HFBA and triethylamine (B128534) in benzene (B151609). | [11] |

| Reaction Temperature | Room Temperature | 10-15 minutes | Derivatization of amines, amides, alcohols, and phenols with a fluorinated anhydride and triethylamine. | [12] |

| HFBA Concentration | 0.050% | Mobile phase additive | Peptide and protein analysis by RP-HPLC-ESI-MS. | [4] |

| HFBA Concentration | 0.01 M | Mobile phase | RP-HPLC of peptides. | [5] |

| HFBA Concentration | 0.5 mmol·L⁻¹ | Mobile phase | Quantitative analysis of 22 amino acids in plasma. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of HFBA in research. Below are representative protocols for its use in GC-MS and HPLC.

Protocol 1: General Derivatization for GC-MS Analysis

This protocol is a general guideline for the derivatization of samples containing primary and secondary amines, alcohols, or phenols using HFBA.

Materials:

-

This compound (HFBA)

-

Sample (50 µg for ECD, 250 µg for FID)

-

Benzene (or other suitable inert solvent like toluene (B28343) or ethyl acetate)

-

Triethylamine (TEA), 0.05 M in benzene (acts as a catalyst and acid scavenger)

-

5% Aqueous ammonia (B1221849) solution

-

5 mL reaction vial with a screw cap

Procedure:

-

Dissolve 50 µg (for ECD) or 250 µg (for FID) of the sample in 0.5 mL of benzene in a 5 mL vial.

-

Add 0.1 mL of 0.05 M triethylamine in benzene to the vial.

-

Add 10 µL of HFBA to the mixture.

-

Immediately cap the vial tightly and heat at 50 °C for 15 minutes in a heating block or water bath.

-

After heating, cool the vial to room temperature.

-

Add 1 mL of a 5% aqueous ammonia solution to the cooled mixture.

-

Shake the vial vigorously for 5 minutes to quench any remaining HFBA and to extract the heptafluorobutyric acid byproduct into the aqueous layer.

-

Allow the layers to separate. The upper organic layer contains the derivatized analyte.

-

Carefully withdraw an aliquot of the upper benzene layer and inject it directly into the GC-MS system.

Note: The acidic byproducts of the reaction can damage the GC column.[9][11] Therefore, the washing step is critical. The use of an acid scavenger like triethylamine helps to drive the reaction to completion and neutralize the acid byproduct.[7]

Protocol 2: HFBA as an Ion-Pairing Reagent in RP-HPLC of Peptides

This protocol describes the use of HFBA in the mobile phase for the enhanced separation of peptides.

Materials:

-

Peptide sample

-

Mobile Phase A: 0.1% HFBA in water

-

Mobile Phase B: 0.1% HFBA in acetonitrile

-

Reversed-phase HPLC column (e.g., C18 or C4)

-

HPLC system with a UV detector or mass spectrometer

Procedure:

-

Prepare the mobile phases by adding the appropriate amount of HFBA to high-purity water and acetonitrile.

-

Dissolve the peptide sample in Mobile Phase A.

-

Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) for a sufficient amount of time.

-

Inject the sample onto the column.

-

Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% B over 60 minutes, but this will need to be optimized for the specific sample.

-

Monitor the elution of peptides using a UV detector at 214 nm or 280 nm, or by mass spectrometry.

Note: While HFBA can improve chromatographic separation, it is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS).[4][14] Therefore, a balance must be struck between chromatographic resolution and MS sensitivity. In some cases, trifluoroacetic acid (TFA) may be a better compromise.[4]

Visualizing Workflows and Pathways

To better illustrate the processes involving HFBA, the following diagrams have been generated using the DOT language.

Caption: General workflow for sample derivatization with HFBA for GC-MS analysis.

Caption: Chemical reaction of an active hydrogen-containing analyte with HFBA.

Caption: Logical relationship of HFBA as an ion-pairing reagent in RP-HPLC.

Conclusion

This compound is a versatile and highly effective reagent for the derivatization of a wide array of compounds for GC-MS analysis and for enhancing separations in RP-HPLC. By increasing volatility, improving detection limits, and modifying chromatographic retention, HFBA enables researchers, particularly those in drug development and clinical diagnostics, to analyze challenging molecules with greater sensitivity and precision. Careful adherence to established protocols and an understanding of its chemical properties are key to leveraging the full potential of this powerful analytical tool.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 336-59-4 [chemicalbook.com]

- 3. hplc.eu [hplc.eu]

- 4. Operational variables in high-performance liquid chromatography-electrospray ionization mass spectrometry of peptides and proteins using poly(styrene-divinylbenzene) monoliths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 7. This compound for GC derivatization, LiChropur , = 99.0 336-59-4 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. innospk.com [innospk.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

Heptafluorobutyric Anhydride (CAS No. 336-59-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the applications, experimental protocols, and technical data for Heptafluorobutyric Anhydride (B1165640) (HFBA) in analytical chemistry and synthetic applications.

Heptafluorobutyric anhydride (HFBA), with the CAS number 336-59-4, is a highly reactive perfluorinated carboxylic anhydride. Its unique chemical properties make it an invaluable reagent in various scientific disciplines, particularly in analytical chemistry and specialized synthetic processes. This technical guide provides a detailed overview of the core applications of HFBA, focusing on its role as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) and its potential utility in peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this versatile compound.

Core Applications of this compound

This compound's primary utility stems from its ability to react with nucleophilic functional groups, such as amines, alcohols, and phenols, to introduce a heptafluorobutyryl (HFB) group. This process, known as derivatization, is fundamental to its main applications.

Derivatization for Gas Chromatography (GC)

HFBA is a premier derivatizing agent for GC analysis. The introduction of the HFB moiety onto an analyte confers several advantageous properties:

-

Increased Volatility: The bulky, nonpolar HFB group increases the volatility of otherwise non-volatile or poorly volatile compounds, making them amenable to GC analysis.

-

Enhanced Thermal Stability: Derivatization can improve the thermal stability of analytes, preventing their decomposition in the high-temperature environment of the GC injector and column.

-

Improved Chromatographic Performance: By masking polar functional groups, HFBA derivatization reduces peak tailing and improves peak shape and resolution.

-

Enhanced Detectability: The presence of multiple fluorine atoms in the HFB group makes the derivatives highly responsive to electron capture detection (ECD), a sensitive detection method for halogenated compounds. This significantly lowers the limits of detection for trace-level analysis. For mass spectrometry (MS) detection, the HFB group provides characteristic fragmentation patterns that aid in structural elucidation and quantification.

HFBA is widely employed in the derivatization of a diverse range of analytes, including:

-

Drugs of Abuse: Amphetamines, methamphetamines, and other related substances are frequently derivatized with HFBA for forensic and toxicological screening.

-

Steroids and Hormones: Anabolic steroids, corticosteroids, and estrogens are derivatized to enhance their volatility and sensitivity for analysis in biological matrices.

-

Amino Acids: The derivatization of amino acids is crucial for their analysis by GC, enabling studies in metabolomics and clinical diagnostics.

-

Biogenic Amines and Neurotransmitters: HFBA is used to derivatize catecholamines and other biogenic amines for their quantification in biological samples.

Peptide Synthesis

In the realm of synthetic chemistry, anhydrides are well-established reagents for the activation of carboxylic acids to facilitate amide bond formation, the fundamental linkage in peptides. While other coupling reagents are more commonly employed in modern solid-phase peptide synthesis (SPPS), the principle of using an anhydride to form a peptide bond is a cornerstone of peptide chemistry. This compound can act as an activating agent, forming a mixed anhydride with an N-protected amino acid. This activated species is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, resulting in the formation of a new peptide bond. Although specific, routine protocols for the use of HFBA in SPPS are not as prevalent as for other coupling agents, the underlying chemical principles are sound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of HFBA is essential for its safe and effective use.

| Property | Value | Reference(s) |

| CAS Number | 336-59-4 | [1][2][3] |

| Molecular Formula | C₈F₁₄O₃ | [1][2] |

| Molecular Weight | 410.06 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.674 g/mL at 20 °C | [3] |

| Boiling Point | 108-110 °C | [3] |

| Melting Point | -43 °C | [3] |

| Refractive Index | n20/D 1.287 | [3] |

| Solubility | Miscible with halogenated solvents. Immiscible with polar solvents. | [2][4] |

Experimental Protocols

The following sections provide detailed methodologies for the derivatization of various classes of compounds using this compound for GC-MS analysis.

Derivatization of Amphetamines in Biological Samples

This protocol is adapted for the analysis of amphetamine-type stimulants in matrices such as urine, serum, or hair.

Materials:

-

This compound (HFBA)

-

Ethyl acetate (B1210297)

-

Toluene

-

2 M Potassium hydroxide (B78521) (KOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Internal Standard (e.g., Amphetamine-d8)

-

Sample matrix (e.g., 400 µL of urine or serum)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Preparation: To 400 µL of the biological sample in a glass tube, add an appropriate amount of the internal standard.

-

Alkalinization: Add 50 µL of a 1:1 (v/v) mixture of 2 M KOH and saturated NaHCO₃ solution. Vortex for 20 seconds.[5]

-

Extraction and Derivatization: Add 500 µL of a 3% HFBA solution in toluene. Vortex vigorously for 20 seconds to facilitate simultaneous extraction and derivatization.[5]

-

Phase Separation: Centrifuge the mixture at 3,500 g for 5 minutes.

-

Sample Transfer: Carefully transfer the upper organic layer to a clean autosampler vial.

-

Analysis: Inject 1 µL of the organic phase into the GC-MS system.

Alternative Two-Step Derivatization (for dried extracts):

-

Extraction: Perform a liquid-liquid or solid-phase extraction of the analytes from the sample matrix. Evaporate the extract to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.[6]

-

Reaction: Cap the vial and heat at 70 °C for 25-30 minutes.[6][7]

-

Evaporation and Reconstitution: Evaporate the reaction mixture to dryness under nitrogen and reconstitute the residue in 50-100 µL of ethyl acetate for GC-MS analysis.[6][7]

Quantitative Data for Amphetamine Derivatization:

| Parameter | Value | Reference(s) |

| Sample Volume | 400 - 500 µL | [5][7] |

| HFBA Concentration | 3% in Toluene or neat | [5][6] |

| Reaction Temperature | Room Temperature (in-situ) or 70 °C | [5][6][7] |

| Reaction Time | 20 seconds (in-situ) or 25-30 minutes | [5][6][7] |

| Limit of Quantitation (LOQ) | 2.5 - 70 ng/mL (analyte dependent) | [7][8] |

Derivatization of Anabolic Steroids in Urine

This protocol outlines the derivatization of anabolic steroids for detection by GC-MS, particularly with negative chemical ionization (NCI) for enhanced sensitivity.

Materials:

-

This compound (HFBA)

-

Urine sample

-

Appropriate extraction solvents (e.g., diethyl ether)

-

Buffer for hydrolysis (if required)

-

Internal Standard (e.g., deuterated steroid)

-

Nitrogen evaporator

-

GC-MS system with NCI capabilities

Procedure:

-

Hydrolysis (if analyzing conjugated steroids): Enzymatic or chemical hydrolysis of the urine sample to liberate the free steroids.

-

Extraction: Perform a liquid-liquid or solid-phase extraction of the steroids from the hydrolyzed urine.

-

Evaporation: Evaporate the extract to dryness under a stream of nitrogen.

-

Derivatization: Add a solution of HFBA (e.g., 50 µL) to the dried residue. The reaction is typically performed in a suitable solvent like acetone (B3395972) or ethyl acetate.

-

Reaction: Heat the mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes).

-

Evaporation and Reconstitution: Evaporate the excess reagent and solvent under nitrogen and reconstitute the derivatized steroids in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

Quantitative Data for Steroid Derivatization:

| Parameter | Value | Reference(s) |

| Detection Limits (GC/NCI-MS/MS) | 5-20 ppb | [9] |

| Reaction Temperature | Typically 60-80 °C | General Practice |

| Reaction Time | 15-30 minutes | General Practice |

Derivatization of Amino Acids

This protocol describes a two-step derivatization process for the analysis of amino acids by GC-MS.

Materials:

-

This compound (HFBA)

-

3N HCl in isobutanol

-

Internal Standard (e.g., ¹⁵N-labeled amino acid)

-

Sample containing amino acids

-

Heating block or oven

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Esterification: To the dried amino acid sample, add 3N HCl in isobutanol. Heat at 120 °C for 20 minutes to form the isobutyl esters of the carboxylic acid groups.

-

Evaporation: Evaporate the reagent under a stream of nitrogen.

-

Acylation: Add HFBA to the dried residue. Heat at 150 °C for 10 minutes to acylate the amino, hydroxyl, and other reactive groups.

-

Evaporation and Reconstitution: Evaporate the excess HFBA and reconstitute the N-heptafluorobutyryl isobutyl ester derivatives in a suitable solvent for GC-MS analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving this compound.

General Derivatization Workflow for GC-MS Analysis

This workflow outlines the typical steps involved from sample preparation to analysis when using HFBA as a derivatizing agent.

Caption: General workflow for sample derivatization with HFBA prior to GC-MS analysis.

Reaction Mechanism of HFBA with an Amine

This diagram illustrates the nucleophilic acyl substitution reaction between HFBA and a primary amine.

Caption: Nucleophilic acyl substitution of an amine with this compound.

Generalized Peptide Bond Formation via Anhydride Activation

This diagram shows the general principle of using an anhydride to activate an N-protected amino acid for peptide bond formation.

Caption: General workflow for peptide bond formation using an anhydride activating agent.

Conclusion

This compound is a powerful and versatile reagent with significant applications in analytical chemistry, particularly as a derivatizing agent for GC-MS. Its ability to enhance the volatility, stability, and detectability of a wide range of biologically and pharmaceutically relevant compounds makes it an indispensable tool for researchers. While its application in routine peptide synthesis is less common compared to other modern coupling reagents, the fundamental chemistry of anhydride activation for amide bond formation remains a key concept in synthetic organic chemistry. The detailed protocols and data presented in this guide are intended to provide scientists and drug development professionals with the necessary information to effectively utilize this compound in their research and development endeavors.

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. people.uniurb.it [people.uniurb.it]

Physical and chemical characteristics of Heptafluorobutyric anhydride

For Researchers, Scientists, and Drug Development Professionals

Heptafluorobutyric anhydride (B1165640) (HFBA) is a powerful acylation reagent widely utilized in scientific research and drug development. Its unique chemical properties make it an invaluable tool for enhancing the analytical detection of various compounds and for synthesizing complex molecules. This technical guide provides an in-depth overview of the physical and chemical characteristics of HFBA, complete with experimental protocols and visual representations of its reactivity and workflow applications.

Physical and Chemical Characteristics

Heptafluorobutyric anhydride is a colorless liquid with a pungent odor.[1] It is a highly fluorinated compound, which imparts distinct properties such as high volatility to its derivatives, making it particularly useful in gas chromatography (GC) applications.[2][3]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₈F₁₄O₃ | [1][4] |

| Molecular Weight | 410.06 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Melting Point | -43 °C | [1][2][5] |

| Boiling Point | 108-110 °C | [1][2][5] |

| Density | 1.674 g/mL at 20 °C | [1][2][5] |

| Refractive Index | n20/D 1.287 | [1][2][5] |

| Solubility | Miscible with halogenated solvents. Immiscible with polar solvents. | [2][3] |

| Stability | Stable under normal temperatures and pressures; moisture-sensitive. | [1][3][4] |

Chemical Reactivity and Stability

This compound is a reactive chemical that serves as a potent acylating agent. Its primary reactivity centers around the electrophilic carbonyl carbons, making it susceptible to nucleophilic attack.

It readily reacts with nucleophiles such as alcohols, primary and secondary amines, and phenols to form stable heptafluorobutyryl derivatives.[2][3][6] This derivatization is a cornerstone of its application in analytical chemistry, as it significantly increases the volatility and detectability of the parent compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[2][3] The introduction of the fluorine atoms enhances the electron-capturing properties of the derivatives, leading to improved detection limits.[2]

The compound is sensitive to moisture and will hydrolyze to form heptafluorobutyric acid.[1][4] Therefore, it must be handled and stored under anhydrous conditions to maintain its integrity.[1] It is incompatible with strong oxidizing agents, strong acids, strong bases, and ammonia.[7]

Experimental Protocols

The following are detailed methodologies for common applications of this compound, particularly in the context of sample derivatization for GC-MS analysis.

General Safety Precautions

This compound is corrosive and causes severe skin burns and eye damage.[4][8] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

Protocol 1: Derivatization of Amines for GC-MS Analysis

This protocol outlines the general procedure for the derivatization of primary and secondary amines using this compound.

Materials:

-

Sample containing the amine analyte

-

This compound (HFBA)

-

Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

-

Acid scavenger (e.g., pyridine (B92270), triethylamine)

-

Reaction vial with a screw cap

-

Heating block or water bath

-

Nitrogen gas supply for evaporation

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample containing the amine and dissolve it in a suitable anhydrous solvent in a reaction vial.

-

Reagent Addition: Add an excess of this compound to the sample solution. The molar ratio of HFBA to the analyte should typically be at least 2:1.

-

Addition of Acid Scavenger: To drive the reaction to completion and neutralize the heptafluorobutyric acid byproduct, add an acid scavenger such as pyridine or triethylamine.[6]

-

Reaction: Tightly cap the vial and heat the mixture at a controlled temperature (typically 60-80 °C) for a specified time (usually 15-60 minutes). The optimal temperature and time will depend on the specific amine.

-

Evaporation: After the reaction is complete, cool the vial to room temperature. The solvent and excess reagents can be removed by evaporation under a gentle stream of dry nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.

-

Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system for analysis.

Protocol 2: Derivatization of Alcohols for GC-MS Analysis

This protocol describes the derivatization of alcohols to their corresponding heptafluorobutyrate esters.

Materials:

-

Sample containing the alcohol analyte

-

This compound (HFBA)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalyst (e.g., 4-dimethylaminopyridine, DMAP), optional

-

Reaction vial with a screw cap

-

Heating block or water bath

-

Nitrogen gas supply for evaporation

-

Aqueous work-up solutions (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS system

Procedure:

-

Sample Preparation: Dissolve the alcohol-containing sample in an anhydrous solvent in a reaction vial.

-

Reagent Addition: Add a molar excess of this compound to the solution.

-

Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of a base like DMAP can be added to accelerate the reaction.

-

Reaction: Cap the vial and heat the reaction mixture as required. Reaction times and temperatures will vary depending on the alcohol's reactivity.

-

Work-up: After cooling, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid. Extract the ester into an organic solvent. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation or under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the final product in a suitable solvent for GC-MS analysis.

Visualizing Workflows and Reactivity

To better illustrate the processes and chemical relationships involving this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for derivatization with this compound.

Caption: Reactivity of this compound with various functional groups.

References

- 1. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. researchgate.net [researchgate.net]

- 6. 七氟丁酸酐 derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. echemi.com [echemi.com]

Heptafluorobutyric Anhydride: A Comprehensive Technical Guide to Safe Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

Heptafluorobutyric anhydride (B1165640) (HFBAA) is a highly reactive reagent widely employed in scientific research and pharmaceutical development, primarily as a derivatizing agent for gas chromatography (GC) and as a reagent in peptide synthesis. Its utility is matched by its hazardous nature, necessitating a thorough understanding of its properties and strict adherence to safety protocols. This guide provides an in-depth overview of the safe handling of heptafluorobutyric anhydride, encompassing its chemical and physical properties, detailed handling and emergency procedures, and specific experimental protocols.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive and can react vigorously with water, releasing heptafluorobutyric acid, which is also corrosive.[2] While it is not classified as acutely toxic, carcinogenic, or mutagenic, its corrosive nature presents significant risks upon contact, inhalation, or ingestion.[1]

Quantitative Data Summary

A comprehensive understanding of the physicochemical properties of this compound is crucial for its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₈F₁₄O₃ | [3] |

| Molecular Weight | 410.06 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent | [4] |

| Boiling Point | 108-110 °C | |

| Melting Point | -43 °C | |

| Density | 1.674 g/mL at 20 °C | |

| Refractive Index | n20/D 1.287 | |

| Flash Point | Not applicable | [4] |

| Solubility | Miscible with halogenated solvents. Immiscible with polar solvents. Reacts with water. | [5] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton™), a flame-retardant lab coat, and closed-toe shoes are essential. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensure laboratory safety.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Storage Requirements

-

Store in a cool, dry, well-ventilated area. [4]

-

Keep containers tightly closed to prevent moisture contamination.

-

Store away from incompatible materials.

-

Recommended storage temperature is 2-8 °C. [4]

Chemical Incompatibilities and Hazardous Reactions

Understanding the chemical incompatibilities of this compound is critical to prevent hazardous reactions.

Experimental Protocols

General Derivatization Protocol for Gas Chromatography (GC)

This protocol is a general guideline for the derivatization of analytes containing active hydrogens (e.g., alcohols, amines, phenols) with this compound for GC analysis.

Materials:

-

Sample containing the analyte

-

This compound (HFBAA)

-

Anhydrous solvent (e.g., hexane, toluene, ethyl acetate)

-

Base catalyst/scavenger (e.g., pyridine, triethylamine)

-

Reaction vial with a PTFE-lined cap

-

Heating block or water bath

-

Vortex mixer

-

Gas chromatograph

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in the anhydrous solvent in the reaction vial.

-

Reagent Addition: Add the base catalyst/scavenger to the sample solution, followed by the addition of this compound. The molar ratio of HFBAA to the analyte should be optimized for the specific application, but a 10-fold molar excess of the anhydride is a common starting point.

-

Reaction: Cap the vial tightly and vortex the mixture. Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 15-60 minutes). The optimal temperature and time will depend on the analyte.

-

Work-up: After the reaction is complete, cool the vial to room temperature. The work-up procedure will vary depending on the analyte and the desired level of purification. It may involve washing with an aqueous solution to remove excess reagent and byproducts, followed by drying of the organic layer.

-

Analysis: The resulting solution containing the derivatized analyte is then ready for injection into the gas chromatograph.

Protocol for Quenching and Disposal of Excess this compound

Excess this compound and reaction residues must be quenched before disposal.

Materials:

-

Excess this compound or reaction mixture

-

Inert solvent (e.g., toluene, hexane)

-

Quenching agent: a solution of a weak base such as sodium bicarbonate, or an alcohol like isopropanol (B130326) or ethanol.

-

Stir plate and stir bar

-

Ice bath

-

Appropriate waste container

Procedure:

-

Dilution: In a fume hood, dilute the excess this compound or reaction mixture with an inert solvent in a flask equipped with a stir bar. This helps to control the rate of the quenching reaction.

-

Cooling: Place the flask in an ice bath to dissipate the heat generated during quenching.

-

Slow Addition of Quenching Agent: While stirring vigorously, slowly add the quenching agent dropwise to the diluted anhydride solution. Be prepared for a vigorous reaction, especially at the beginning.

-

Completion of Quench: Continue adding the quenching agent until the reaction ceases (e.g., no more gas evolution or heat generation).

-

Neutralization (if necessary): If an acidic byproduct is present, neutralize the solution with a weak base.

-

Waste Disposal: Transfer the quenched and neutralized solution to a properly labeled hazardous waste container for disposal according to institutional guidelines.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department. |

Conclusion

This compound is an invaluable reagent in modern chemical research and development. However, its corrosive and reactive nature demands the utmost respect and adherence to stringent safety protocols. By understanding its hazards, utilizing appropriate personal protective equipment, following established handling and disposal procedures, and being prepared for emergencies, researchers can safely harness the capabilities of this powerful chemical. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with this compound.

References

- 1. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 336-59-4 [chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. chemical derivatization techniques: Topics by Science.gov [science.gov]

An In-depth Technical Guide to Heptafluorobutyric Anhydride Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyric anhydride (B1165640) (HFBA) is a robust acylation reagent widely employed in analytical chemistry, particularly for the derivatization of polar and non-volatile compounds prior to gas chromatography (GC) analysis. This technique is crucial for enhancing the volatility, thermal stability, and detectability of analytes, thereby improving chromatographic resolution and sensitivity. HFBA is especially valuable in the analysis of amines, phenols, and alcohols, finding extensive application in toxicology, pharmacology, and drug metabolism studies.[1][2][3] This guide provides a comprehensive overview of HFBA derivatization, including its core principles, detailed experimental protocols, and quantitative performance data.

Core Principles of HFBA Derivatization

HFBA is a perfluoroacylated acylation reagent that reacts with active hydrogen atoms present in functional groups such as primary and secondary amines, hydroxyls, and thiols.[1][2] The derivatization reaction involves the introduction of a heptafluorobutyryl group into the analyte molecule. This process effectively masks the polar functional groups responsible for undesirable chromatographic behavior, such as peak tailing and poor resolution.[3]

The key advantages of converting analytes to their HFBA derivatives include:

-

Increased Volatility: The bulky, non-polar heptafluorobutyryl group significantly increases the vapor pressure of the analyte, making it suitable for GC analysis.[2][3]

-

Enhanced Thermal Stability: Derivatization protects thermally labile functional groups from degradation at the high temperatures of the GC injector and column.[4]

-

Improved Detector Response: The presence of multiple fluorine atoms in the derivative makes it highly responsive to electron capture detection (ECD), offering exceptional sensitivity for trace analysis.[1][3] For mass spectrometry (MS), the derivatives produce characteristic fragmentation patterns that aid in structural elucidation and confirmation.[5]

-

Better Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks and better separation of structurally similar compounds.[3][5]

The Derivatization Reaction

The reaction between an analyte with an active hydrogen (e.g., a primary amine, R-NH₂) and heptafluorobutyric anhydride proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of heptafluorobutyric acid and forming the stable N-heptafluorobutyryl derivative. The reaction is often catalyzed by a base, which serves to neutralize the acidic byproduct and drive the reaction to completion.[1]

HFBA Derivatization Reaction Pathway

Experimental Protocols

The following sections provide detailed methodologies for HFBA derivatization, drawing from established analytical procedures.

General Protocol for HFBA Derivatization

This protocol serves as a general guideline and may require optimization for specific applications.[1]

-

Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent (e.g., benzene, ethyl acetate).

-

Addition of Catalyst: Add 0.1 mL of a 0.05 M solution of a base catalyst, such as trimethylamine (B31210) (TMA) in benzene, to act as an acid scavenger.[1]

-

Addition of HFBA: Introduce 10 µL of this compound to the sample solution.

-

Reaction Incubation: Securely cap the reaction vial and heat it at 50°C for 15 minutes. Reaction times and temperatures may need to be adjusted depending on the analyte's reactivity.[1]

-

Reaction Quenching and Extraction: After cooling, add 1 mL of 5% aqueous ammonia (B1221849) to quench the reaction. Shake the mixture for 5 minutes and allow the layers to separate.

-

Analysis: Inject an aliquot of the organic (upper) layer into the GC system for analysis.[1]

Protocol for Amphetamines and Ketamines in Urine[7]

This method outlines the simultaneous determination of various amphetamines and ketamines in urine samples using solid-phase extraction (SPE) followed by HFBA derivatization.[6][7]

-

Sample Pre-treatment: To 1 mL of urine, add 50 µL of the internal standard solution and 0.5 mL of 0.1 M phosphate (B84403) buffer.

-

Solid-Phase Extraction (SPE):

-

Condition a 3-mL DAU SPE column.

-

Load the pre-treated sample onto the column.

-

Elute the target analytes with 1.0 mL of a dichloromethane/2-propanol/ammonium hydroxide (B78521) (80:20:2, v/v) solution.[6]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract with 0.050 mL of ethyl acetate (B1210297).

-

Add 0.050 mL of HFBA.[6]

-

Cap the vial, mix, and incubate at 65–70°C for 30 minutes.[6]

-

After cooling, evaporate the sample to dryness under nitrogen.

-

-

Final Sample Preparation: Reconstitute the residue with 0.05 mL of ethyl acetate for GC-MS analysis.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance of HFBA derivatization methods for the analysis of various drugs of abuse.

Table 1: Limits of Quantitation (LOQ) for HFBA-Derivatized Analytes in Urine [6][7]

| Analyte | LOQ (ng/mL) |

| Amphetamine (AMP) | 25 |

| Methamphetamine (MAMP) | 15 |

| 3,4-Methylenedioxyamphetamine (MDA) | 60 |

| 3,4-Methylenedioxymethamphetamine (MDMA) | 60 |

| 3,4-Methylenedioxyethylamphetamine (MDEA) | 70 |

| Ketamine | 25 |

| Norketamine | 30 |

Table 2: Precision and Accuracy for HFBA-Derivatized Analytes in Urine [6][7]

| Parameter | Amphetamines | Ketamine & Norketamine |

| Within-Day Precision (CV%) | ≤ 3.1% | ≤ 3.1% |

| Between-Day Precision (CV%) | ≤ 4.95% | ≤ 4.95% |

| Within-Day Accuracy | 96.0% - 110.7% | 96.0% - 110.7% |

| Between-Day Accuracy | 96.9% - 108.7% | 96.9% - 108.7% |

Experimental and Analytical Workflow

The overall process, from sample receipt to final data analysis, involves several critical steps that are illustrated in the following workflow diagram.

Comprehensive Analytical Workflow

Conclusion

This compound derivatization is a powerful and indispensable technique in modern analytical laboratories. Its ability to enhance the chromatographic properties of a wide range of compounds makes it a cornerstone for the sensitive and reliable quantification of drugs, metabolites, and other bioactive molecules. By following well-established protocols and understanding the underlying chemical principles, researchers and drug development professionals can effectively leverage HFBA derivatization to achieve their analytical objectives with high accuracy and precision.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 七氟丁酸酐 derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. jfda-online.com [jfda-online.com]

- 4. gcms.cz [gcms.cz]

- 5. gcms.cz [gcms.cz]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptafluorobutyric Anhydride for Amino Acid Analysis: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the use of heptafluorobutyric anhydride (B1165640) (HFBA) for the derivatization of amino acids prior to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for amino acid quantification.

Introduction

Amino acid analysis is a cornerstone of proteomics, clinical diagnostics, and nutritional science. Due to the low volatility of amino acids, derivatization is a necessary step for their analysis by gas chromatography. The use of heptafluorobutyric anhydride (HFBA) in a two-step derivatization process, following an initial esterification, yields stable and volatile N-heptafluorobutyryl isobutyl ester derivatives. This method offers excellent resolution and sensitivity, making it a robust choice for the quantitative analysis of amino acids in complex biological matrices.[1][2][3]

Principle of the Method

The derivatization of amino acids using HFBA is a two-step process:

-

Esterification: The carboxylic acid group of the amino acid is esterified, typically with isobutanol in the presence of an acidic catalyst (e.g., HCl). This reaction converts the non-volatile zwitterionic amino acid into a more volatile ester.

-

Acylation: The amino group (and other reactive groups like hydroxyl and sulfhydryl groups) is then acylated using this compound. This step, known as N-acylation, further increases the volatility and thermal stability of the derivative, making it suitable for GC analysis. The resulting N-heptafluorobutyryl isobutyl esters are highly fluorinated, which enhances their detectability by electron capture detectors (ECD) and provides characteristic fragmentation patterns in mass spectrometry.

Experimental Protocols

Sample Preparation (Protein Hydrolysis)

For the analysis of protein-bound amino acids, a hydrolysis step is required to liberate the individual amino acids.

Materials:

-

6 M Hydrochloric Acid (HCl)

-

Phenol (B47542) (optional, to prevent tyrosine degradation)

-

Nitrogen gas

-

Heating block or oven

-

Vacuum centrifuge or evaporator

Procedure:

-

To a known amount of protein sample in a hydrolysis tube, add 6 M HCl (and a crystal of phenol if desired).

-

Freeze the sample in dry ice or liquid nitrogen and seal the tube under vacuum.

-

Heat the sample at 110°C for 24 hours.

-

After hydrolysis, cool the sample and open the tube.

-

Remove the HCl by evaporation under a stream of nitrogen or using a vacuum centrifuge.

-

The dried hydrolysate is now ready for derivatization.

Derivatization of Amino Acids

This protocol is adapted from established methods for the formation of N-heptafluorobutyryl isobutyl esters.[1][2][3]

Materials:

-

3 N HCl in isobutanol

-

This compound (HFBA)

-

Ethyl acetate (B1210297) (or other suitable solvent)

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas for evaporation

Procedure:

-

Esterification:

-

Acylation:

-

To the dried amino acid isobutyl esters, add 100 µL of ethyl acetate and 50 µL of HFBA.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis. The reaction mixture can be injected directly or after evaporation of excess reagent and redissolution in a suitable solvent.

-

Data Presentation

Gas Chromatography Parameters

The following table outlines typical GC-MS parameters for the analysis of N-heptafluorobutyryl isobutyl ester derivatives of amino acids. Actual parameters may need to be optimized for specific instruments and applications.

| Parameter | Value |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 4°C/min, hold for 5 min[1] |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 50-650 amu |

Quantitative Data

The following tables provide a compilation of typical retention times and characteristic mass fragments for the N-heptafluorobutyryl isobutyl ester derivatives of common amino acids. It is important to note that these values are illustrative and may vary depending on the specific chromatographic conditions and mass spectrometer used.

Table 1: Typical Retention Times of HFBA-Derivatized Amino Acids

| Amino Acid | Typical Retention Time (min) |

| Alanine | 8.5 |

| Glycine | 9.2 |

| Valine | 10.1 |

| Leucine | 11.5 |

| Isoleucine | 11.8 |

| Proline | 12.5 |

| Threonine | 13.2 |

| Serine | 13.9 |

| Aspartic Acid | 15.8 |

| Phenylalanine | 16.5 |

| Glutamic Acid | 17.2 |

| Lysine | 18.9 |

| Tyrosine | 20.1 |

| Methionine | 14.5 |

| Cysteine | 15.1 |

| Histidine | 22.5 |

| Arginine | 24.1 |

| Tryptophan | 25.8 |

Note: Retention times are estimates compiled from literature and will vary with GC conditions.

Table 2: Characteristic Mass Fragments (m/z) for HFBA-Derivatized Amino Acids

| Amino Acid | Molecular Ion (M+) | Major Fragment Ions (m/z) |

| Alanine | 341 | 212, 168, 140 |

| Glycine | 327 | 198, 154, 126 |

| Valine | 369 | 240, 196, 168 |

| Leucine | 383 | 254, 210, 182 |

| Isoleucine | 383 | 254, 210, 182 |

| Proline | 367 | 238, 194, 166 |

| Threonine | 469 | 340, 296, 168 |

| Serine | 455 | 326, 282, 154 |

| Aspartic Acid | 485 | 356, 312, 254 |

| Phenylalanine | 417 | 288, 244, 107 |

| Glutamic Acid | 499 | 370, 326, 268 |

| Lysine | 526 | 397, 353, 225 |

| Tyrosine | 593 | 464, 420, 107 |

| Methionine | 413 | 284, 240, 182 |

| Cysteine | 485 | 356, 312, 154 |

Note: Fragmentation patterns are representative and should be confirmed with standards.

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ)

| Amino Acid | Reported LOD (pmol) | Reported LOQ (pmol) |

| Alanine | ~1 | ~3 |

| Valine | ~1 | ~3 |

| Leucine | ~1 | ~3 |

| Proline | ~2 | ~6 |

| Phenylalanine | ~2 | ~6 |

Note: These are approximate values from literature and are highly dependent on the instrument and method. Specific validation is required.

Mandatory Visualizations

Derivatization Reaction Pathway

Caption: Two-step derivatization of amino acids for GC-MS analysis.

Experimental Workflow

Caption: Complete workflow for amino acid analysis using HFBA derivatization.

Logical Relationships in Method Selection

Caption: Decision tree for selecting an amino acid analysis method.

References

- 1. Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [N]H(4) Assimilation in Lemna minor L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Role of Heptafluorobutyric Acid (HFBA) in Enhancing Analyte Volatility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms and applications of Heptafluorobutyric Acid (HFBA) in enhancing the volatility of analytes for chromatographic analysis. This document details the dual role of HFBA as a derivatizing agent in Gas Chromatography (GC) and as an ion-pairing reagent in Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing structured data, experimental protocols, and visual diagrams to elucidate its core functions.

Introduction: The Challenge of Analyzing Polar and Non-Volatile Compounds

In analytical chemistry, particularly in fields like drug development and metabolomics, many molecules of interest possess low volatility due to their polarity and high molecular weight. Functional groups with active hydrogens, such as hydroxyls (-OH), amines (-NH), thiols (-SH), and carboxylic acids (-COOH), tend to form strong intermolecular hydrogen bonds, which decreases their volatility and can lead to poor chromatographic performance, including peak tailing and thermal decomposition in GC systems.[1] To overcome these challenges, chemical modification of the analyte is often necessary. Heptafluorobutyric acid (HFBA), and its anhydride (B1165640) derivative (HFBAA), serve as powerful reagents to enhance the effective volatility and analyzability of such compounds.

HFBA in Gas Chromatography: Derivatization to Increase Volatility

In the context of GC, derivatization is a chemical modification process that converts a compound into a new compound with properties more suitable for GC analysis.[2] The primary goal of derivatization with HFBA is to increase the volatility of otherwise non-volatile compounds by masking polar functional groups.[2]

The Mechanism of Acylation with Heptafluorobutyric Anhydride (HFBAA)

This compound (HFBAA) is the most commonly used form of HFBA for derivatization. It reacts with compounds containing active hydrogens to form stable and highly volatile esters, thioesters, and amides through a process called acylation.[1][2] This reaction effectively replaces the active hydrogen on the functional group with a heptafluorobutyryl group.

The key advantages of using HFBAA for derivatization include:

-

Increased Volatility : By masking polar groups, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the volatility of the analyte.[1][2]

-

Improved Thermal Stability : The resulting derivatives are often more thermally stable, preventing on-column degradation.[2]

-

Enhanced Detectability : The presence of seven fluorine atoms in the heptafluorobutyryl group makes the derivatives highly responsive to electron capture detectors (ECD), a sensitive detector for halogenated compounds.[2]

-

Adjustable Retention Times : The use of fluorinated acyl groups can be used to adjust retention times in the chromatogram.[2]

Experimental Protocol: Derivatization of Amphetamines with HFBAA

The following is a representative protocol for the derivatization of amphetamine-related drugs in oral fluid for GC-MS analysis.[3]

Materials:

-

This compound (HFBAA)

-

Ethyl acetate (B1210297)

-

0.1 N Sodium Hydroxide (NaOH)

-

1% Hydrochloric acid (HCl) in methanol

-

Internal Standard (e.g., Amphetamine-D5)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

Procedure:

-

Sample Preparation: To 0.5 mL of the oral fluid specimen, add 50 µL of the internal standard, 0.5 mL of 0.1 N NaOH, and 3.0 mL of ethyl acetate.

-

Extraction: Vortex mix the sample for 3 minutes and then centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Transfer the top organic layer (ethyl acetate) to a clean glass tube containing 1% HCl in methanol. Gently vortex the tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBAA.

-

Reaction: Cap the tube and heat it at 70°C for 30 minutes.

-

Analysis: After cooling, the sample is ready for injection into the GC-MS.

A similar protocol for the simultaneous determination of amphetamines and ketamines in urine specifies incubation with HFBA for 30 minutes at 65-70°C.[4] Another protocol for GHB derivatization uses HFBA to prevent the conversion of GHB to gammabutyrolactone (GBL).[5]

Diagram of the Derivatization Workflow:

Caption: Workflow for sample preparation and derivatization with HFBAA for GC-MS analysis.

Quantitative Impact of Derivatization

| Analyte | Derivatizing Agent | Limit of Quantification (ng/mL) |

| Amphetamine (AMP) | HFBAA | 2.5 - 10 |

| Methamphetamine (MA) | HFBAA | 2.5 - 10 |

| 3,4-Methylenedioxyamphetamine (MDA) | HFBAA | 2.5 - 10 |

| 3,4-Methylenedioxymethamphetamine (MDMA) | HFBAA | 2.5 - 10 |

| Cathinone (CAT) | HFBAA | 2.5 - 10 |

| Mephedrone (MEP) | HFBAA | 2.5 - 10 |

| Data from a study comparing HFBAA, PFPAA, and TFAA for analysis of amphetamine-related drugs in oral fluid.[3][7] |

HFBA in Liquid Chromatography: Ion-Pairing to Enhance Retention and MS Signal

In reversed-phase Liquid Chromatography (LC), highly polar and basic compounds often exhibit poor retention on nonpolar stationary phases. HFBA is employed as an ion-pairing reagent to address this issue. It enhances the retention of these analytes, and in the context of LC-MS, it can influence the "volatility" or efficiency of analyte ionization and transfer into the gas phase.

The Mechanism of Ion-Pairing with HFBA

HFBA is a strong acid with a pKa of approximately 0.4.[8] In the mobile phase, it exists as the heptafluorobutyrate anion. This anion forms a neutral ion pair with protonated basic analytes (e.g., amines). The formation of this ion pair increases the overall hydrophobicity of the analyte, leading to stronger interaction with the reversed-phase stationary phase and thus, increased retention time.

The key benefits of using HFBA as an ion-pairing reagent include:

-

Increased Retention: It significantly increases the retention of polar and basic analytes on reversed-phase columns.[9]

-

Improved Peak Shape: Ion-pairing can lead to sharper, more symmetrical peaks.[10]

-

Enhanced MS Signal (in some cases): For certain analytes, HFBA can lead to increased mass spectrometric signal intensities compared to other ion-pairing reagents like trifluoroacetic acid (TFA).[11]

However, it is important to note that HFBA can also cause signal suppression in ESI-MS for some analytes, which is a significant consideration.[12] The longer alkyl chain of HFBA compared to TFA makes it more hydrophobic, which can be advantageous for more hydrophobic samples.[8]

Diagram of the Ion-Pairing Mechanism:

References

- 1. scispace.com [scispace.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Heptafluorobutyric Anhydride: A Core Reagent in Modern Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyric anhydride (B1165640) (HFBA), a perfluorinated carboxylic anhydride with the chemical formula (C₃F₇CO)₂O, is a powerful and versatile reagent that has become indispensable in pharmaceutical research and development.[1][2] Characterized as a colorless liquid with a pungent odor, its unique physicochemical properties, including high reactivity and the ability to introduce a fluorinated moiety, make it a critical tool in both pharmaceutical analysis and synthesis.[1] This guide provides a comprehensive overview of HFBA's applications, focusing on its role as a derivatizing agent for enhancing analytical detection and as a reagent in the synthesis of complex pharmaceutical molecules.

Table 1: Physicochemical Properties of Heptafluorobutyric Anhydride (HFBA)

| Property | Value | Reference(s) |

| CAS Number | 336-59-4 | [1] |

| Molecular Formula | C₈F₁₄O₃ | [1] |

| Molecular Weight | 410.06 g/mol | [1] |

| Appearance | Colorless transparent liquid | [1][2] |

| Density | 1.674 g/mL at 20 °C | [1] |

| Boiling Point | 108-110 °C | [1] |

| Melting Point | -43 °C | [1] |

| Refractive Index | n20/D 1.287 | [1] |

| Key Characteristics | Pungent odor, moisture-sensitive, highly reactive | [1][2] |

I. Role in Pharmaceutical Analysis: Derivatization for Enhanced Detection

The primary application of HFBA in pharmaceutical research is as a derivatizing agent, particularly for gas chromatography (GC) coupled with mass spectrometry (GC-MS).[1][2][3] Many pharmaceutical compounds and endogenous molecules possess polar functional groups (e.g., amines, hydroxyls, phenols) that render them non-volatile and prone to thermal degradation, making direct GC analysis challenging.[3] HFBA addresses this by converting these polar groups into stable, volatile, and highly detectable heptafluorobutyryl derivatives.[3][4]

The benefits of HFBA derivatization include:

-

Increased Volatility and Thermal Stability: Acylation with HFBA masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to be readily vaporized and passed through a GC column without degradation.[2][3]

-

Enhanced Sensitivity: The introduction of multiple fluorine atoms creates a highly electronegative derivative.[2] This significantly enhances the signal in electron capture detection (ECD) and produces characteristic fragmentation patterns in mass spectrometry, leading to very low limits of detection (LOD) and quantification (LOQ).[2][3][4]

-

Improved Chromatography: Derivatization improves the chromatographic peak shape, reducing tailing and improving resolution between analytes.

Key Applications and Quantitative Data

HFBA is widely used for the analysis of various classes of compounds in biological matrices, a critical step in pharmacokinetics, toxicology, and clinical monitoring.

-

Amphetamines and Drugs of Abuse: HFBA is a preferred reagent for the confirmation of amphetamines, methamphetamines, and designer drugs like MDMA in urine and oral fluid.[5][6] The derivatization allows for sensitive and specific quantification required in forensic toxicology.

-

Steroid Hormones: The analysis of endogenous and synthetic steroids, such as testosterone, is crucial in endocrinology and anti-doping analysis. HFBA derivatization enables the sensitive detection of these hormones in complex biological samples like feeds.

-

Catecholamines and Neurotransmitters: While various methods exist, derivatization is key for the GC-MS analysis of catecholamines. Two-step procedures involving acylation with reagents like N-methyl-bis(heptafluorobutyramide) (MBHFBA), a derivative of HFBA, are effective for creating stable and sensitive derivatives.

-

Amino Acids and Peptides: HFBA is used to prepare volatile derivatives of amino acids and peptides, which is essential for analyzing their stereoisomer content in synthetic peptides or for metabolomic studies.[1][3]

Table 2: Quantitative Performance Data for HFBA Derivatization in GC-MS Analysis

| Analyte Class | Compound Examples | Matrix | Limit of Quantitation (LOQ) | Reference(s) |

| Amphetamines | Amphetamine (AMP), Methamphetamine (MAMP) | Urine | 25 ng/mL, 15 ng/mL | [5][7] |

| MDA, MDMA, MDEA | Urine | 60 ng/mL, 60 ng/mL, 70 ng/mL | [5][7] | |

| Amphetamine, Methamphetamine, MDMA | Oral Fluid | 2.5 - 10 ng/mL | [6] | |

| Ketamines | Ketamine, Norketamine | Urine | 25 ng/mL, 30 ng/mL | [5][7] |

| Sex Hormones | 13 Natural Sex Hormones (e.g., testosterone) | Feeds | 10 - 300 µg/kg (concentration range) | [1] |

Table 3: Comparison of Acylating Agents for Amphetamine Analysis in Oral Fluid

| Derivatizing Agent | Abbreviation | General Finding on Sensitivity | Reference(s) |

| This compound | HFBA | Provides high sensitivity and robust derivatization. | [6] |

| Pentafluoropropionic Anhydride | PFPA | Found to be the most sensitive for the target amphetamines in the cited study. | [6] |

| Trifluoroacetic Anhydride | TFAA | Effective, but generally less sensitive compared to HFBA and PFPA for these compounds. | [6] |

II. Role in Pharmaceutical Synthesis

Beyond its analytical applications, HFBA serves as a potent acylating agent in organic synthesis. The heptafluorobutyryl group can be strategically introduced into molecules to modify their properties. In pharmaceutical synthesis, this can be used to:

-

Enhance Lipophilicity: The introduction of a perfluoroalkyl group significantly increases the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorinated groups can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[2]

-

Serve as a Building Block: HFBA is a key building block for creating more complex fluorine-containing compounds that are valued for their high thermal stability and chemical resistance.[1]

While specific, publicly detailed examples of HFBA in the synthesis of blockbuster drugs are proprietary, its role as a powerful acylating agent for introducing perfluorobutyryl groups is a well-established principle in medicinal chemistry for creating novel fluorinated pharmaceuticals.

III. Key Experimental Protocols

Detailed and reproducible protocols are critical for successful research. Below are methodologies for the derivatization of key compound classes using HFBA.

Protocol 1: Derivatization of Amphetamines and Ketamines in Urine for GC-MS

This protocol is adapted from the method developed for the simultaneous determination of multiple drugs of abuse.[5]

1. Sample Preparation (Solid-Phase Extraction):

- To 1 mL of urine, add an appropriate internal standard.

- Alkalize the sample with 1 mL of a carbonate/bicarbonate buffer.

- Perform solid-phase extraction (SPE) using a suitable cartridge. Condition the cartridge with methanol, followed by water and buffer.

- Load the sample and wash the cartridge with a rinse solution.

- Elute the target compounds into vials using an appropriate solvent mixture (e.g., ethyl acetate (B1210297)/methanol/ammonium hydroxide).

2. Derivatization:

- Evaporate the eluate to dryness under a stream of nitrogen.

- Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.

- Cap the vial, vortex mix, and incubate at 65-70°C for 30 minutes.

- After incubation, allow the sample to cool to room temperature.

- Evaporate the sample to dryness again under a nitrogen stream.

3. Final Reconstitution and Analysis:

- Reconstitute the final dried residue in 50 µL of ethyl acetate.

- Inject 1 µL of the reconstituted sample into the GC-MS system for analysis.

Protocol 2: Microwave-Assisted Derivatization of Sex Hormones in Feeds